![molecular formula C16H17N5O2S B2450289 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide CAS No. 2034263-63-1](/img/structure/B2450289.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
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Overview
Description
“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide” is a compound that contains a thieno[3,2-d]pyrimidin-4-amine structure . Thieno[3,2-d]pyrimidin-4-amines have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-amines involves reactions with iminophosphorane . The synthesis of 2-substituted 5-ethyl-6-methyl-thieno[2,3-d]pyrimidin-4(3H)-ones has been reported via iminophosphorane .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines is crucial for their activity. The structure–activity relationship study revealed that the antitumor activity of the synthesized compounds was significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidin-4-amines include an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .
Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-amines and related compounds can vary widely depending on the specific substituents and functional groups present .
Scientific Research Applications
Falcipain-2 Inhibitor
This compound has been identified as a potential inhibitor of Falcipain-2 (FP-2), a principal cysteine protease of Plasmodium falciparum . FP-2 is an essential hemoglobinase of erythrocytic P. falciparum trophozoites, making it an attractive target for developing anti-malarial drugs . The compound showed high inhibitory effect against FP-2 with IC50s of 1.46-11.38 μM .
Anti-Malarial Drug Discovery
The compound’s potent inhibitory activity against FP-2 has potential application in the discovery of new anti-malarial drugs . Malaria remains one of the most important infectious disease problems in the world, accounting for 300-500 million clinical cases and up to 2.7 million deaths each year .
Cancer Cell Growth Inhibition
The compound has been tested in vitro for cancer cell growth inhibition . Most of the compounds inhibited the proliferation of A549 and MCF-7 cells . Compound 15 exhibited the strongest anti-proliferative effect against A549 cell lines with IC50 values of 0.94 μM, and with no toxicity to normal human liver cells .
Synthesis of Novel Analogs
The compound can be used in the synthesis of novel analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as selective inhibitors of cancer cell growth . These analogs were synthesized via a one-pot reaction from 2 H-thieno[2,3-d] [1,3]oxazine-2,4(1 H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbezylamine .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolo[3,2-d]pyrimidines, have been reported to inhibit purine nucleoside phosphorylase (pnp) . PNP plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis in cells.
Mode of Action
If it indeed targets PNP like its structural analogs, it may bind to the active site of the enzyme, inhibiting its function and disrupting purine metabolism .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it inhibits PNP, it could lead to decreased DNA and RNA synthesis, potentially slowing or stopping the growth of cells that rely on the purine salvage pathway .
Future Directions
Thieno[3,2-d]pyrimidin-4-amines have shown promise as inhibitors of Cyt-bd, a potential drug target in Mycobacterium tuberculosis . Future research could focus on optimizing the chemical structures of these compounds to enhance their inhibitory activity and selectivity, as well as evaluating their efficacy and safety in preclinical and clinical studies.
properties
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-15(13-10-3-1-2-4-11(10)19-20-13)17-6-7-21-9-18-12-5-8-24-14(12)16(21)23/h5,8-9H,1-4,6-7H2,(H,17,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXIJKPONCAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
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